molecular formula C18H17FN2O4S B2909457 3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide CAS No. 950346-35-7

3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide

Cat. No. B2909457
CAS RN: 950346-35-7
M. Wt: 376.4
InChI Key: VOBHSNUWIKMCRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide, also known as FX125L, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide exerts its biological effects by inhibiting the activity of the enzyme 6-phosphogluconate dehydrogenase (6PGD), which is involved in the pentose phosphate pathway. This pathway plays a critical role in the production of NADPH, which is required for various cellular processes, including the synthesis of fatty acids and nucleotides, and the detoxification of reactive oxygen species. Inhibition of 6PGD by 3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide leads to a decrease in NADPH levels, which in turn leads to oxidative stress, DNA damage, and apoptosis in cancer cells. In addition, inhibition of 6PGD by 3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide leads to a decrease in glucose metabolism and an increase in fatty acid oxidation, which improves glucose tolerance and insulin sensitivity in diabetic animal models. Furthermore, inhibition of 6PGD by 3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide leads to a decrease in oxidative stress and an increase in antioxidant capacity, which protects against neuronal damage and improves cognitive function in animal models of neurodegenerative disorders.
Biochemical and Physiological Effects:
3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide has been shown to have several biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis in cancer cells, improvement of glucose tolerance and insulin sensitivity in diabetic animal models, and protection against neuronal damage and improvement of cognitive function in animal models of neurodegenerative disorders. These effects are mediated by the inhibition of 6PGD and the consequent decrease in NADPH levels, leading to oxidative stress, DNA damage, and apoptosis in cancer cells, and improvement of glucose metabolism, fatty acid oxidation, and antioxidant capacity in diabetic animal models and animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide has several advantages for lab experiments, including its small molecule size, high potency, and specificity for 6PGD. These properties make it an ideal tool for studying the role of 6PGD in various cellular processes, including cancer cell growth, glucose metabolism, and neuronal function. However, 3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide also has some limitations for lab experiments, including its potential toxicity and off-target effects. Therefore, careful dose optimization and control experiments are necessary to ensure the specificity and safety of 3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide in lab experiments.

Future Directions

There are several future directions for the study of 3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide, including the identification of its downstream targets and signaling pathways, the optimization of its pharmacokinetic properties, and the development of its derivatives with improved specificity and potency. In addition, the therapeutic potential of 3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide in various diseases, including cancer, diabetes, and neurodegenerative disorders, needs to be further explored in preclinical and clinical studies. Furthermore, the combination of 3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide with other therapeutic agents, such as chemotherapy and immunotherapy, may enhance its therapeutic efficacy and reduce its potential toxicity.

Synthesis Methods

The synthesis of 3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide involves several steps, including the condensation reaction between 2-fluoro-N-(2-formylphenyl)ethanamide and 3-amino-2-oxo-1,3-thiazolidine-4-carboxylic acid, followed by the cyclization reaction with phosphorus oxychloride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. In addition, 3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models. Furthermore, 3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide has been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative disorders.

properties

IUPAC Name

N-[2-(2-fluorophenyl)ethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O4S/c19-16-7-2-1-4-13(16)8-10-20-18(23)14-5-3-6-15(12-14)21-17(22)9-11-26(21,24)25/h1-7,12H,8-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBHSNUWIKMCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NCCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.